2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline
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Overview
Description
2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with chlorobenzyl and dichlorobenzyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chlorobenzyl and dichlorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline core, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: Alkyl halides, aryl halides, DMF, DCM, K2CO3, NaH
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives. Substitution reactions can result in a variety of substituted quinazoline compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, such as cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine
- 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]benzimidazole
- 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinoline
Uniqueness
Compared to similar compounds, 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline may exhibit unique properties due to the presence of the quinazoline core and the specific arrangement of chlorobenzyl and dichlorobenzyl groups
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2S/c23-16-5-3-4-14(10-16)11-21-26-20-7-2-1-6-18(20)22(27-21)28-13-15-8-9-17(24)12-19(15)25/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHDOKYWLBLITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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